Benorylate hydrochloride chemical structure and molecular weight
Benorylate hydrochloride chemical structure and molecular weight
An In-depth Technical Guide to Benorylate Hydrochloride
Introduction
Benorylate, a non-steroidal anti-inflammatory drug (NSAID), represents a notable example of prodrug design, chemically integrating two widely-used analgesic and antipyretic agents: aspirin and paracetamol (acetaminophen).[1][2][3] It is specifically an ester-linked codrug of these two compounds.[3] Developed to potentially reduce the gastrointestinal side effects associated with aspirin, benorylate is absorbed as an intact molecule before being hydrolyzed in the body to release its active constituents.[1][2] This guide provides a comprehensive technical overview of benorylate hydrochloride, focusing on its chemical structure, molecular weight, physicochemical properties, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of benorylate hydrochloride is fundamental to its application in research and development.
Chemical Structure
The chemical structure of benorylate is that of 4-acetamidophenyl 2-acetyloxybenzoate.[4] The hydrochloride salt is formed by the addition of hydrogen chloride.
-
IUPAC Name: (4-acetamidophenyl) 2-acetyloxybenzoate hydrochloride[5][6]
-
Synonyms: Benorylate hydrochloride, (4-acetamidophenyl) 2-acetyloxybenzoate hydrochloride[5][6]
-
Canonical SMILES: CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C[4]
-
InChI: InChI=1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19)[4]
Molecular Formula and Weight
The addition of hydrogen chloride to the benorylate base molecule results in the formation of the hydrochloride salt with a corresponding increase in molecular weight.
| Property | Benorylate | Benorylate Hydrochloride |
| Molecular Formula | C17H15NO5[3][7][8][9][10][11] | C17H15NO5•HCl[5][6] |
| Molecular Weight | 313.30 g/mol [4][8][10][11] | 349.77 g/mol [5][6] |
Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation development and biopharmaceutical performance.
| Property | Value | Source |
| Physical State | White crystalline solid | [11][12] |
| Solubility | Soluble in DMSO.[11][13] | [11][13] |
| XLogP3 | 2.2 | [4] |
Pharmacology and Mechanism of Action
Benorylate's therapeutic effects are a consequence of its in vivo hydrolysis into its parent compounds, aspirin and paracetamol.
Pharmacodynamics
Benorylate itself is largely inactive and functions as a prodrug.[1] Upon absorption, it is rapidly metabolized by esterases in the plasma and liver into salicylic acid (from aspirin) and paracetamol.[1][2][14][15]
-
Aspirin (as Salicylate): Primarily acts by irreversibly inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][16] This blockage prevents the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[1][14]
-
Paracetamol: Its mechanism is not fully elucidated but is thought to primarily act on the central nervous system, possibly through inhibition of a COX variant, COX-3.[1] This central action is believed to be responsible for its analgesic and antipyretic effects, with minimal peripheral anti-inflammatory activity.[1]
Caption: Metabolic activation and mechanism of action of benorylate.
Pharmacokinetics
-
Absorption: Benorylate is absorbed from the gastrointestinal tract, likely as the intact molecule, which contributes to its improved gastric tolerance compared to aspirin.[2]
-
Metabolism: It undergoes rapid and extensive hydrolysis to aspirin and paracetamol.[2][14][15]
-
Excretion: The metabolites are further metabolized and excreted by the kidneys.
Synthesis and Manufacturing
The synthesis of benorylate typically involves the esterification of paracetamol with an activated derivative of acetylsalicylic acid.
Synthetic Pathway
A common laboratory and industrial synthesis method involves the condensation of acetylsalicyloyl chloride with paracetamol.[17] An alternative patented method utilizes 4-dimethylamino pyridine as a catalyst to improve yield and reaction conditions.[12]
Caption: Generalized synthetic workflow for benorylate.
Detailed Synthesis Protocol
The following protocol is adapted from a patented method for the synthesis of benorylate.[12]
-
Preparation of Reactant Solution: In a suitable reaction vessel, dissolve paracetamol in an aqueous solution of sodium hydroxide. Cool the mixture to between 0-10°C.
-
Acylation Reaction: Slowly add acetylsalicyloyl chloride to the paracetamol solution while maintaining the temperature between 0-10°C and ensuring vigorous stirring. The molar ratio of acetylsalicyloyl chloride to paracetamol should be approximately 0.95-1.20 to 1.00.
-
Catalysis: The reaction can be catalyzed by the addition of 4-dimethylamino pyridine (0.05-2 mol% relative to the acyl chloride) to improve reaction efficiency.
-
Reaction Monitoring and Completion: Maintain the reaction temperature at 0-5°C for approximately 3 hours.
-
Isolation: Isolate the crude benorylate product by suction filtration.
-
Purification: Wash the crude product with cold water until neutral. Recrystallize the product from 95% ethanol to obtain pure, white crystals of benorylate.
-
Drying: Dry the purified product under appropriate conditions.
Analytical Methodologies
A range of analytical techniques can be employed for the identification and quantification of benorylate in pharmaceutical formulations and biological matrices.
Identification and Quantification
Methods such as High-Performance Liquid Chromatography (HPLC) and voltammetry are suitable for the analysis of benorylate.[18][19]
Protocol: Determination by Differential Pulse Voltammetry (DPV)
This electrochemical method provides a sensitive means for quantifying benorylate. The following is a general outline based on published research.[19]
-
Electrode Preparation: A carbon paste electrode modified with silver nanoparticles is used as the working electrode.
-
Electrolyte Solution: The supporting electrolyte is a phosphate buffer solution (e.g., 1.25x10⁻³ mol/L KH₂PO₄ and Na₂HPO₄) at a pH of approximately 6.88.
-
Sample Preparation: Prepare standard solutions of benorylate in the electrolyte solution. For pharmaceutical tablets, an extraction into a suitable solvent followed by dilution in the electrolyte is necessary.
-
DPV Measurement: Perform the differential pulse voltammetry scan. Benorylate exhibits an anodic peak at approximately +0.970 V (versus a saturated calomel electrode).
-
Quantification: Construct a calibration curve by plotting the anodic peak currents against the corresponding benorylate concentrations. The concentration of benorylate in unknown samples can then be determined from this curve.
Therapeutic Applications and Considerations
Benorylate is indicated for the treatment of pain and inflammation in conditions such as rheumatoid arthritis and osteoarthritis.[2][14][16] It is administered orally and should be taken with food to minimize potential gastrointestinal discomfort.[15] Due to its conversion to aspirin, benorylate is contraindicated in children under 16 years of age (due to the risk of Reye's syndrome), in patients with peptic ulcers, and in those with bleeding disorders.[3][15]
Conclusion
Benorylate hydrochloride is a chemically well-defined prodrug that leverages the therapeutic benefits of aspirin and paracetamol while aiming to improve gastrointestinal tolerability. Its synthesis is achievable through standard organic chemistry techniques, and robust analytical methods are available for its quantification. A comprehensive understanding of its chemical structure, molecular weight, and physicochemical properties is essential for its development and application in the pharmaceutical sciences.
References
-
Patsnap Synapse. What is the mechanism of Benorilate? [Link]
-
Medical Dialogues. Benorilate : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
-
MIMS Singapore. Benorilate: Uses & Dosage. [Link]
-
Cheméo. Chemical Properties of Benorilate (CAS 5003-48-5). [Link]
-
PubMed. A review of benorylate - a new antirheumatic drug. [Link]
-
Patsnap Synapse. What is Benorilate used for? [Link]
-
PubChem. Benorylate | C17H15NO5 | CID 21102. [Link]
-
Wikidoc. Benorilate. [Link]
-
DergiPark. NONSTEROİDAL ANTİNFLAMATUVAR İLAÇLARDA DEĞİŞİK BİR YAPISAL ÖRNEK; BENORİLAT A DIFFERENT STRUCTURAL EXAMPLE OF NONSTER. [Link]
-
Wikipedia. Benorilate. [Link]
-
NIST WebBook. Benorilate. [Link]
-
Active Bio-science. Benorilate (Standard) (Salipran (Standard)) | Prostaglandin Receptor Inhibitor. [Link]
-
AdooQ®. Benorylate | Prostaglandin Receptor inhibitor | 5003-48-5. [Link]
- Google Patents. CN101844997B - Method for synthesizing benorilate by catalytically esterifying 4-dimethylamino pyridine.
-
ResearchGate. Chemical structure of benorylate. [Link]
-
PubMed. Determination of benorilate in pharmaceutical formulations and its metabolite in urine at carbon paste electrode modified by silver nanoparticles. [Link]
-
Indian Journal of Pharmaceutical Sciences. Spectrophotometric methods for estimation of benidipine Hydrochloride from Tablets. [Link]
Sources
- 1. What is the mechanism of Benorilate? [synapse.patsnap.com]
- 2. A review of benorylate - a new antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benorilate - wikidoc [wikidoc.org]
- 4. Benorylate | C17H15NO5 | CID 21102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. CAS 5003-48-5: Benorylate | CymitQuimica [cymitquimica.com]
- 8. BENORILATE | 5003-48-5 [chemicalbook.com]
- 9. Benorilate [webbook.nist.gov]
- 10. adooq.com [adooq.com]
- 11. Benorilate | Prostaglandin Receptor | TargetMol [targetmol.com]
- 12. CN101844997B - Method for synthesizing benorilate by catalytically esterifying 4-dimethylamino pyridine - Google Patents [patents.google.com]
- 13. Benorilate supplier | CAS No: 5003-48-5 | AOBIOUS [aobious.com]
- 14. Benorilate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 15. mims.com [mims.com]
- 16. What is Benorilate used for? [synapse.patsnap.com]
- 17. Benorilate - Wikipedia [en.wikipedia.org]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Determination of benorilate in pharmaceutical formulations and its metabolite in urine at carbon paste electrode modified by silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
